molecular formula C66H40Cl6F2O9 B13399029 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one CAS No. 9012-83-3

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

Cat. No.: B13399029
CAS No.: 9012-83-3
M. Wt: 1227.7 g/mol
InChI Key: WBADKMLOQVKUSC-UHFFFAOYSA-N
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Description

The compounds 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one , 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one , and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one are derivatives of chromen-4-one, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of halogenated phenyl groups and a hydroxychromenone core, which contribute to their unique chemical and biological properties.

Properties

CAS No.

9012-83-3

Molecular Formula

C66H40Cl6F2O9

Molecular Weight

1227.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

InChI

InChI=1S/C22H12Cl4O3.C22H14Cl2O3.C22H14F2O3/c23-16-4-1-11(8-18(16)25)7-15-21(28)14-10-13(27)3-6-20(14)29-22(15)12-2-5-17(24)19(26)9-12;2*23-15-5-1-13(2-6-15)11-19-21(26)18-12-17(25)9-10-20(18)27-22(19)14-3-7-16(24)8-4-14/h1-10,22,27H;2*1-12,22,25H

InChI Key

WBADKMLOQVKUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)F)F.C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl.C1=CC(=C(C=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the condensation of appropriately substituted benzaldehydes with 6-hydroxychromen-4-one under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the chromenone to form the desired product.

For example, the synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one can be achieved by reacting 4-chlorobenzaldehyde with 6-hydroxychromen-4-one in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compounds in high purity.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of chromenone derivatives with carbonyl groups.

    Reduction: Formation of chromanol derivatives with hydroxyl groups.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

These compounds have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules and as ligands in coordination chemistry.

    Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as additives in various industrial processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, their anticancer activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The presence of halogen atoms enhances their binding affinity to these targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)ethylamine
  • 4-chlorophenyl acetate
  • 4-chlorophenyl isocyanate
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one , 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one , and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one lies in their specific substitution patterns and the presence of the hydroxychromenone core. These structural features confer unique chemical reactivity and biological activity, distinguishing them from other similar compounds.

Biological Activity

The compounds 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one, 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one, and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one belong to a class of organic compounds known for their potential biological activities. These compounds are derivatives of chromenone, a structure that has garnered interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Structural Overview

The general structure of the compounds can be represented as follows:

Compound NameChemical Structure
2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-oneStructure 1
2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-oneStructure 2
2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-oneStructure 3

Physical Properties

These compounds typically exhibit:

  • Molecular Weight : Varies depending on substituents (e.g., chlorines or fluorines).
  • Solubility : Generally soluble in organic solvents but poorly soluble in water.

Anticancer Properties

Research has shown that these chromenone derivatives exhibit significant anticancer activity. For instance, studies have demonstrated the following:

  • Inhibition of Cell Proliferation : Various derivatives have been tested against cancer cell lines such as HCT-116 and HeLa. For example, one study reported an IC50 of approximately 11 μM for certain derivatives compared to doxorubicin's IC50 of 2.29 μM, indicating promising cytotoxic effects .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression.

Anti-inflammatory Effects

Chromenone derivatives have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammation.

Antimicrobial Activity

Some studies indicate that these compounds possess antimicrobial properties against various bacterial strains. The presence of halogen substituents (like chlorine and fluorine) enhances their activity by increasing lipophilicity and membrane permeability.

Study on Anticancer Activity

A significant study focused on the anticancer potential of a specific derivative showed that it could induce apoptosis in cancer cells through the activation of caspases . The study utilized:

  • Cell Viability Assays : To determine the IC50 values.
  • Flow Cytometry : To analyze cell cycle distribution and apoptosis.

Study on Anti-inflammatory Effects

Another research project examined the anti-inflammatory effects of these compounds using animal models. Results indicated a reduction in paw edema in rats treated with the compound compared to control groups .

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